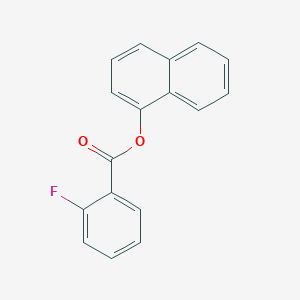

1-Naphthyl 2-fluorobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H11FO2 |

|---|---|

Molecular Weight |

266.27 g/mol |

IUPAC Name |

naphthalen-1-yl 2-fluorobenzoate |

InChI |

InChI=1S/C17H11FO2/c18-15-10-4-3-9-14(15)17(19)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H |

InChI Key |

OFFUHFXACBCHEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3F |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Synthesis and Characterization

The synthesis of 1-Naphthyl 2-fluorobenzoate (B1215865) can be achieved through standard esterification methods. A common approach involves the reaction of 1-naphthol (B170400) with 2-fluorobenzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. mdpi.com Alternatively, a direct esterification between 1-naphthol and 2-fluorobenzoic acid could be employed, typically catalyzed by a strong acid. evitachem.com

Characterization of the resulting ester would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would confirm the presence of both the naphthyl and fluorobenzoyl moieties by showing the characteristic aromatic proton signals. chemrxiv.org 13C NMR would show the carbonyl carbon of the ester and the various aromatic carbons. mdpi.com The presence of the fluorine atom would be confirmed by 19F NMR spectroscopy. cardiff.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the region of 1720-1740 cm-1, and C-O stretching bands. mdpi.comnist.gov

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. wiley.com

Physicochemical Properties

The physicochemical properties of 1-Naphthyl 2-fluorobenzoate (B1215865) are determined by its molecular structure. While experimental data for this specific compound is scarce, predictions can be made based on related structures and computational models.

Table 1: Predicted of 1-Naphthyl 2-fluorobenzoate

| Property | Predicted Value/Range | Reference/Basis |

| Molecular Formula | C17H11FO2 | Based on structure |

| Molecular Weight | 266.27 g/mol | Based on structure |

| Appearance | Likely a white to off-white solid | Analogy to similar esters mdpi.com |

| Melting Point | Expected to be in a similar range to 2-naphthyl benzoate (B1203000) (107.5 °C) | nist.gov |

| Solubility | Low in water, soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate | General property of esters mdpi.comnih.gov |

| LogP (Octanol/Water Partition Coefficient) | High, indicating lipophilicity | Analogy to similar esters vulcanchem.com |

These properties are crucial for understanding the compound's behavior in different environments and for designing experiments and applications. epa.gov

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-Naphthyl 2-fluorobenzoate (B1215865) is centered around the ester linkage and the two aromatic rings.

Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield 1-naphthol (B170400) and 2-fluorobenzoic acid. evitachem.com This reaction is fundamental to its potential role as a prodrug or as a substrate for esterases.

Electrophilic Aromatic Substitution: Both the naphthalene (B1677914) and the fluorobenzene (B45895) rings can undergo electrophilic substitution reactions. The directing effects of the ester group and the fluorine atom will influence the position of substitution on the respective rings.

Nucleophilic Aromatic Substitution: The fluorine atom on the benzoate (B1203000) ring could potentially be displaced by a strong nucleophile under certain conditions, although this is generally less facile than with more activated systems. evitachem.com

Potential applications for 1-Naphthyl 2-fluorobenzoate are diverse and largely exploratory at this stage.

Organic Synthesis: It can serve as a precursor for the synthesis of more complex molecules, introducing both the naphthyl and fluorobenzoyl motifs.

Materials Science: The combination of the planar naphthalene unit and the polar fluorinated group could lead to materials with interesting liquid crystalline or photophysical properties. acs.orgmdpi.com

Chemical Biology: It could be used as a chemical probe to study enzyme activity or as a building block in the design of bioactive compounds. acs.orgresearchgate.net The use of fluorinated benzoates in creating PET imaging agents highlights the potential for this class of compounds in biomedical research. nih.govresearchgate.net

Conclusion

Esterification Strategies for this compound Synthesis

The most direct pathway to this compound involves the formation of an ester bond between the corresponding alcohol and carboxylic acid precursors. This approach, known as esterification, can be achieved through various strategies, each with its own set of conditions and catalytic systems designed to maximize efficiency and product purity.

Direct Condensation Approaches Utilizing 1-Naphthol (B170400) and 2-Fluorobenzoic Acid

Direct condensation, or Fischer-Speier esterification, represents a fundamental method for synthesizing esters. This equilibrium process involves the reaction of a carboxylic acid (2-fluorobenzoic acid) with an alcohol (1-naphthol) in the presence of a strong acid catalyst. The reaction typically requires heating to drive the condensation forward by removing the water formed as a byproduct. copbela.org While specific literature for the direct condensation of 1-naphthol with 2-fluorobenzoic acid is not abundant, the principles are well-established through analogous reactions. copbela.orgevitachem.com For instance, the reaction of 3-fluorobenzoic acid with naphthol proceeds under acidic conditions, often with refluxing to improve yields. evitachem.com The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the hydroxyl group of the alcohol.

A mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) has been shown to be an effective medium for mediating the direct condensation of 4-fluorobenzoic acid with binaphthyl derivatives, suggesting its potential applicability for this synthesis. researchgate.net

Catalytic Systems for Ester Bond Formation (e.g., Acid Catalysis, Metal Catalysis)

The success of direct esterification hinges on the choice of an appropriate catalyst to accelerate the reaction toward equilibrium.

Acid Catalysis: Strong Brønsted acids are the most common catalysts for this transformation.

Sulfuric Acid (H₂SO₄): A conventional and effective catalyst for esterification reactions between benzoic acids and alcohols. copbela.orgevitachem.com

Phosphoric Acid (H₃PO₄) and p-Toluenesulfonic Acid (p-TsOH): These are also frequently used as strong acid catalysts for ester formation. copbela.org

Trifluoromethanesulfonic Acid (TfOH): Known as a superacid, TfOH is a highly efficient catalyst for acylation reactions, including esterification, often enabling the reaction to proceed under milder conditions. mdpi.com Its high catalytic activity can lead to excellent yields, even at low temperatures. mdpi.com

Activating Agents: An alternative to direct acid catalysis involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. 2-Fluorobenzoic acid can be reacted with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 2-fluorobenzoyl chloride. copbela.orgjst.go.jp This highly electrophilic intermediate then readily reacts with 1-naphthol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. jst.go.jp

Optimization of Reaction Parameters for Enhanced Yield and Regioselectivity

To maximize the yield of this compound, several reaction parameters must be carefully controlled. Since 1-naphthol has a single hydroxyl group, regioselectivity is not a concern in the esterification step itself, but yield optimization remains crucial.

Temperature: Higher temperatures generally increase the reaction rate and help in the removal of water, shifting the equilibrium toward the product. For similar preparations, reaction temperatures are often maintained between 100°C and 150°C. evitachem.com

Reactant Stoichiometry: Using one reactant in excess (typically the more available or easily removable one) can drive the reaction to completion. In esterifications, the alcohol is often used as the solvent and is therefore present in large excess. copbela.org

Water Removal: The continuous removal of water is critical for achieving high yields in equilibrium-limited esterifications. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus or by employing dehydrating agents.

Catalyst Loading: The amount of acid catalyst must be optimized. While a sufficient amount is needed to achieve a reasonable reaction rate, excessive acid can lead to side reactions such as dehydration of the alcohol or charring.

Table 1: General Parameters for Optimizing Direct Esterification

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 100-150 °C | Increases reaction rate and aids in water removal. evitachem.com |

| Catalyst | Strong Acid (e.g., H₂SO₄, TfOH) | Protonates the carbonyl group, increasing electrophilicity. evitachem.commdpi.com |

| Reagents | Use of Acyl Chloride | Increases the reactivity of the carboxylic acid moiety. jst.go.jp |

| Solvent | Excess alcohol or azeotropic solvent | Shifts equilibrium by mass action or aids water removal. copbela.org |

Indirect Synthetic Routes to Fluorinated Naphthyl Benzoate (B1203000) Esters

Indirect routes offer alternative pathways to the target molecule, often leveraging modern synthetic methods that allow for greater flexibility and control. These strategies typically involve forming the core ester structure first and then introducing the fluorine atom, or constructing the entire aromatic ester framework through coupling reactions.

Introduction of Fluorine via Late-Stage Functionalization Strategies

Late-stage fluorination (LSF) is a powerful strategy in medicinal and materials chemistry that involves introducing a fluorine atom into a nearly complete molecular scaffold. numberanalytics.com This approach avoids the need to carry a potentially reactive fluorine substituent through a multi-step synthesis. numberanalytics.comnih.gov For the synthesis of this compound, this would involve preparing a suitable precursor, such as 1-Naphthyl 2-iodobenzoate (B1229623) or 1-Naphthyl 2-aminobenzoate, and then converting the functional group to a fluorine atom.

From an Amino Group (Balz-Schiemann Reaction): A classic method involves the diazotization of an aniline (B41778) derivative followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to install the fluorine atom.

From a Halogen (Halogen Exchange or Halex Reaction): While less common for aryl fluorides due to the strength of the C-F bond, nucleophilic aromatic substitution can be employed on highly activated aromatic rings.

From a C-H Bond: Modern transition-metal-catalyzed C-H activation has emerged as a cutting-edge method for LSF. mpg.de Catalytic systems involving palladium, copper, or silver can mediate the direct fluorination of an aromatic C-H bond using electrophilic fluorinating reagents like Selectfluor® ([1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]) or N-Fluorobenzenesulfonimide (NFSI). mpg.deacs.orgnih.gov This would theoretically allow for the direct conversion of 1-Naphthyl benzoate to this compound, although controlling the regioselectivity would be a significant challenge.

The development of new fluorinating agents and catalytic systems has significantly expanded the toolkit for these transformations, making LSF an increasingly viable route for accessing complex fluorinated molecules. nih.gov

Cross-Coupling Methodologies for Aromatic Ester Construction

Transition-metal-catalyzed cross-coupling reactions provide powerful and versatile methods for forming C-C and C-O bonds, offering an alternative to classical esterification for constructing the this compound skeleton. nih.gov

Suzuki-Miyaura Coupling: This reaction typically forms C-C bonds by coupling an organoboron compound with an organohalide. One could envision a strategy where a 2-fluorophenylboronic acid is coupled with 1-bromonaphthalene (B1665260) (or a triflate derivative) under palladium catalysis, followed by an oxidation step to install the carbonyl group and subsequent esterification with a second equivalent of 1-naphthol. A more direct, though less common, application would involve specialized coupling partners that lead directly to the ester. Research has focused on developing catalyst-ligand systems to perform challenging cross-couplings with electron-poor substrates like fluorinated compounds. acs.orgresearchgate.net

Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. researchgate.net This method is known for its high selectivity and functional group tolerance, making it suitable for constructing complex polyfluorinated biaryls which could be precursors to the target ester. researchgate.netrsc.org

C-O Cross-Coupling: More directly, the ester bond can be formed via a C-O cross-coupling reaction. Palladium-catalyzed protocols have been developed for the coupling of (hetero)aryl bromides with fluorinated alcohols. nih.gov An analogous reaction could potentially couple 1-naphthol with an activated 2-fluorobenzoic acid derivative. The cross-coupling of aryl esters themselves is also an area of active research, typically involving the cleavage of the C(acyl)-O bond to form ketones or amides, which represents a different synthetic pathway. nih.govyale.edu

Table 2: Potential Cross-Coupling Strategies for Precursors to this compound

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Fluorophenylboronic acid | 1-Bromonaphthalene | Pd(PPh₃)₄ / Base | C-C (Biaryl) |

| Negishi | Organozinc reagent | Polyfluoroaryl iodide | Ni or Pd catalyst | C-C (Biaryl) rsc.org |

| C-O Coupling | (Hetero)aryl bromide | Fluorinated alcohol | tBuBrettPhos Pd G3 / Cs₂CO₃ | C-O (Ether) nih.gov |

These advanced methodologies highlight the evolution of organic synthesis, providing multiple strategic options for the preparation of specifically functionalized molecules like this compound.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. epitomejournals.commatanginicollege.ac.in This involves considering factors such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction. matanginicollege.ac.ingctlc.org

Key Green Chemistry Considerations:

Atom Economy: The principle of atom economy encourages the design of synthetic methods to maximize the incorporation of all materials used in the process into the final product. gctlc.org In the synthesis of this compound, a direct esterification or a catalytic approach would have a higher atom economy compared to methods involving protecting groups or multi-step procedures.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. epitomejournals.com Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or ionic liquids. researchgate.net For the synthesis of this compound, exploring solvent-free conditions or the use of greener solvents like anisole (B1667542) or cyclopentyl methyl ether could significantly improve the environmental profile of the process. ajgreenchem.comresearchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enhance reaction rates and selectivity, often under milder conditions, and can be used in small amounts and recycled. ijsetpub.com For the esterification reaction to form this compound, solid acid catalysts, such as zeolites or sulfated zirconia, could replace traditional corrosive acid catalysts like sulfuric acid. mdpi.com These solid catalysts are easily separable and reusable, minimizing waste. mdpi.com

Energy Efficiency: Synthetic processes should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. gctlc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy input compared to conventional heating. researchgate.net

Renewable Feedstocks: While the direct precursors, 1-naphthol and 2-fluorobenzoic acid, are typically derived from petrochemical sources, the principles of green chemistry encourage the exploration of bio-based routes for starting materials where feasible. matanginicollege.ac.in

Hypothetical Green Synthesis Route:

A greener synthesis of this compound could involve the direct esterification of 1-naphthol and 2-fluorobenzoic acid using a reusable solid acid catalyst under solvent-free or microwave-assisted conditions. This approach would have a high atom economy, eliminate the use of hazardous reagents like thionyl chloride (used to make the acid chloride), and minimize solvent waste and energy consumption.

Data on Green Chemistry Metrics:

| Parameter | Traditional Method (Acid Chloride) | Greener Method (Catalytic Esterification) |

| Starting Materials | 1-Naphthol, 2-Fluorobenzoyl Chloride | 1-Naphthol, 2-Fluorobenzoic Acid |

| Reagents | Organic Base (e.g., Pyridine) | Reusable Solid Acid Catalyst |

| Solvent | Dichloromethane, Toluene | Solvent-free or Green Solvent |

| Byproducts | Pyridinium Hydrochloride | Water |

| Atom Economy | Lower | Higher |

| Energy Input | Often requires heating/reflux | Potentially lower (e.g., microwave) |

| Waste | Halogenated organic waste, base waste | Minimal, catalyst is recycled |

This table illustrates the potential benefits of applying green chemistry principles to the synthesis of this compound, leading to a more sustainable and environmentally benign process.

Hydrolytic Pathways of the Ester Linkage

The hydrolysis of this compound involves the cleavage of the ester bond to yield 1-naphthol and 2-fluorobenzoic acid. This transformation can be achieved through acid-catalyzed, base-mediated, and enzymatic pathways.

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of esters like this compound typically proceeds through a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. chemistrysteps.com Subsequent proton transfer and elimination of the leaving group (1-naphthol) regenerate the catalyst and yield the carboxylic acid (2-fluorobenzoic acid). chemistrysteps.com This entire process is reversible. chemistrysteps.com

The mechanism for a typical ester, ethyl benzoate, is illustrative of this pathway, which generally involves two water molecules in weaker acids. masterorganicchemistry.com For most simple esters, this is classified as the A-2 mechanism (acid-catalyzed, bimolecular). masterorganicchemistry.com However, the specific mechanism for this compound can be influenced by factors such as steric hindrance and the electronic nature of the substituents. For ortho-substituted phenyl benzoates, the susceptibility to the inductive effect of the ortho-substituent during acid hydrolysis is a key factor. rsc.orgresearchgate.net In highly concentrated strong acids, some esters may switch to an A-1 (unimolecular) mechanism involving the formation of an acylium ion. masterorganicchemistry.com

Table 1: General Mechanisms of Acid-Catalyzed Ester Hydrolysis

| Mechanism | Description | Key Features |

|---|---|---|

| A-2 | Acid-catalyzed, bimolecular, acyl-oxygen cleavage. | Involves protonation of the carbonyl, nucleophilic attack by water, and formation of a tetrahedral intermediate. This is the most common mechanism. masterorganicchemistry.com |

| A-1 | Acid-catalyzed, unimolecular, acyl-oxygen cleavage. | Involves the formation of a stable acylium ion intermediate. More common for sterically hindered esters or in very strong acids. masterorganicchemistry.com |

Base-Mediated Hydrolysis Kinetics and Pathways

Base-mediated hydrolysis of esters, also known as saponification, is typically an irreversible process because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt. chemistrysteps.com The most common pathway is the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov This reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. chemistrysteps.comepa.gov The intermediate then collapses, expelling the alkoxide (in this case, the 1-naphthoxide ion) as the leaving group. chemistrysteps.com

Table 2: Second-Order Rate Constants (k2) for Alkaline Hydrolysis of Selected Substituted Phenyl Benzoates in 2.25 M aq. n-Bu4NBr at 50 °C

| Substituent (X) in C₆H₅CO₂C₆H₄–X | k₂ (M⁻¹ s⁻¹) |

|---|---|

| 2-F | Data not available in source |

| 2-Cl | 0.298 |

| 2-CH₃ | 0.0216 |

| 2-OCH₃ | 0.0271 |

| 2-NO₂ | 2.50 |

Data derived from a study on substituted phenyl benzoates, intended to illustrate the effect of ortho-substituents. rsc.org

Enzymatic Hydrolysis as a Model for Esterase Activity

Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. Naphthyl esters are commonly used as substrates to study the activity of these enzymes, such as carboxylesterases. acs.org The hydrolysis of the non-fluorescent naphthyl ester results in the formation of the highly fluorescent naphthol, providing a convenient method for monitoring enzyme activity. pearson.com

Studies on various mammalian liver carboxylesterases have shown that α-naphthyl esters are often cleaved more rapidly than the corresponding β-naphthyl isomers. acs.org For instance, α-naphthyl esters of acetic, propionic, and butyric acids are excellent substrates for these enzymes. The hydrolysis of fluorinated aromatic compounds by hydrolases like lipases has also been demonstrated, yielding chiral carboxylic acids with high enantiomeric purity. mdpi.com Specifically, the enzymatic hydrolysis of racemic aryl carboxylic acid esters in the presence of Amano PS lipase (B570770) has been shown to be an effective method for kinetic resolution. mdpi.com Although direct studies on the enzymatic hydrolysis of this compound are scarce, the susceptibility of fluorinated esters and naphthyl esters to enzymatic cleavage suggests it would likely serve as a substrate for various esterases. mdpi.comnih.gov The rate and selectivity of such a reaction would depend on the specific enzyme used. mdpi.com

Reduction Reactions of the Benzoate Moiety

The benzoate moiety of this compound can be reduced, primarily targeting the ester functional group.

Selective Reduction Strategies for the Ester Group

The reduction of esters typically yields primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing esters, including aromatic esters like 2-naphthyl benzoate, to their corresponding alcohols. epa.gov The reaction with LiAlH₄ would cleave the ester, yielding 2-fluorobenzyl alcohol and 1-naphthol.

More selective reducing agents are required if other functional groups are present that need to be preserved. Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent that does not typically reduce esters under standard conditions (e.g., in ethanol (B145695) or methanol (B129727) at room temperature). ias.ac.in However, its reactivity can be enhanced. For example, a sodium borohydride–THF–methanol system has been shown to effectively reduce aromatic methyl esters to their corresponding primary alcohols in high yields. ias.ac.inresearchgate.net This method offers the advantage of selectivity, as it does not affect functional groups like acids, amides, nitriles, or nitro groups. ias.ac.inresearchgate.net Another modified borohydride reagent, sodium trimethoxyborohydride, has also been used for the selective reduction of esters. cdnsciencepub.com The choice of reagent and reaction conditions allows for the targeted reduction of the ester group in the presence of other functionalities.

Table 3: Common Reagents for Ester Reduction

| Reagent | Typical Products | Selectivity Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohols | Powerful and non-selective; reduces a wide range of functional groups. harvard.edu |

| Sodium Borohydride (NaBH₄) | Primary Alcohols | Generally unreactive with esters, but reactivity can be enhanced with specific solvent systems (e.g., THF/methanol) or additives, allowing for more selective reductions. ias.ac.inresearchgate.net |

| Sodium Trimethoxyborohydride | Primary Alcohols | More reactive than NaBH₄ but more sensitive to steric hindrance, allowing for selective reduction of less hindered esters. cdnsciencepub.com |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

Both the naphthyl and the 2-fluorobenzoate rings of the molecule can participate in substitution reactions. The outcome is governed by the inherent reactivity of the aromatic systems and the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: Naphthalene (B1677914) is more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). dalalinstitute.com Substitution on the unsubstituted naphthalene ring typically occurs preferentially at the 1-position (α-position) because the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the 2-position (β-position). pearson.comdalalinstitute.com However, the ester group (-O-CO-Ar) attached to the naphthalene ring is deactivating. On the 2-fluorobenzoate ring, the ester group is deactivating and a meta-director, while the fluorine atom is deactivating but an ortho-, para-director. vulcanchem.com The electron-withdrawing fluorine atom at the ortho position activates the ring toward electrophilic substitution at the para position. vulcanchem.com Common EAS reactions include nitration and halogenation. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: The 2-fluorobenzoate ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the presence of the activating, electron-withdrawing carbonyl group and the fluorine atom, which can act as a leaving group. vulcanchem.com The fluorine atom on fluorobenzoates can be displaced by strong nucleophiles such as amines or alkoxides, often requiring elevated temperatures. vulcanchem.comthieme-connect.de The bromine atom on analogous compounds like methyl 3-bromo-5-ethyl-2-fluorobenzoate can also be replaced by nucleophiles. The reactivity in SNAr reactions is enhanced by electron-withdrawing groups that stabilize the negatively charged Meisenheimer complex intermediate.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-naphthol |

| 2-fluorobenzoic acid |

| Ethyl benzoate |

| Phenyl 2-fluorobenzoate |

| Phenyl 4-fluorobenzoate |

| 2-naphthyl benzoate |

| 2-fluorobenzyl alcohol |

| Lithium aluminum hydride |

| Sodium borohydride |

| Sodium trimethoxyborohydride |

| Methyl 3-bromo-5-ethyl-2-fluorobenzoate |

| α-naphthyl acetate |

| α-naphthyl propionate |

| α-naphthyl butyrate |

| 4-substituted 1-naphthyl acetates |

| Phenyl benzoates |

| Tetrahydrofuran (THF) |

Regioselectivity on the Naphthyl System

The regioselectivity of chemical reactions on the naphthyl system of this compound is a key determinant of its chemical behavior. In electrophilic aromatic substitution reactions, the directing effects of the ester's oxygen atom would typically favor substitution at the C2 and C4 positions of the naphthyl ring. However, the steric bulk of the 2-fluorobenzoyl group can influence this outcome.

A significant area of investigation is the regioselectivity of palladium-catalyzed C-H activation. nih.gov For 1-substituted naphthalenes, C-H activation often occurs at the C8 position (the peri-position) due to the formation of a stable six-membered ring intermediate with the palladium catalyst. nih.gov This directing effect has been observed in various C-H functionalization reactions of naphthyl derivatives. nih.govnih.gov The electronic properties of substituents on the benzoate ring can modulate this regioselectivity. The electron-withdrawing nature of the 2-fluoro substituent in this compound can alter the electron density on the ester oxygen, which in turn can affect the rate and selectivity of the C-H activation step.

Furthermore, an "ester dance" reaction has been reported for aryl benzoates, where the ester group can migrate to an adjacent position on the aromatic ring under certain reaction conditions. nih.gov This process, which proceeds through deprotonation of an ortho-hydrogen, is reversible and influenced by the electronic and steric properties of the aromatic rings. nih.gov

| Reaction Type | Expected Regioselectivity on Naphthyl Ring | Influencing Factors |

| Electrophilic Aromatic Substitution | C2 and C4 positions | Steric hindrance from the 2-fluorobenzoyl group. |

| Palladium-Catalyzed C-H Activation | C8 (peri) position | Formation of a stable six-membered palladacycle. |

| Ester Dance Reaction | Migration to adjacent positions | Reversible, dependent on electronic and steric factors. nih.gov |

Influence of the 2-Fluoro Substituent on Benzoate Ring Reactivity

The 2-fluoro substituent on the benzoate ring significantly impacts the reactivity of this compound through both electronic and steric effects. Fluorine's high electronegativity makes it a potent electron-withdrawing group via the inductive effect, which decreases the electron density at the ester's carbonyl carbon. This enhances the carbonyl's electrophilicity, making it more susceptible to nucleophilic attack in reactions like hydrolysis and transesterification. evitachem.com

The electron-withdrawing properties of the fluoro group can also influence the outcomes of photochemical reactions. rsc.org In studies of related fluorinated benzoates, the fluorine substituent has been shown to enhance the efficiency of photosensitized reactions. rsc.org The fluoro group can also undergo nucleophilic aromatic substitution, where it is replaced by nucleophiles such as amines or thiols.

The position of the fluoro substituent is also a critical factor. Studies on other fluorinated aromatic compounds have shown that the position of the fluorine atom can affect mesophase stability in liquid crystals and the regioselectivity of enzymatic reactions. researchgate.net For instance, the enzyme benzoate dioxygenase exhibits different regioselectivity depending on the position of the fluoro substituent on the benzoic acid substrate.

| Effect of 2-Fluoro Substituent | Impact on Reactivity |

| Electronic (Inductive Effect) | Increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. evitachem.com |

| Photochemical | Can enhance the efficiency of photosensitized reactions. rsc.org |

| Substitution | The fluorine atom can act as a leaving group in nucleophilic aromatic substitution. evitachem.com |

| Positional | Influences physical properties like mesophase stability and the regioselectivity of enzymatic reactions. researchgate.net |

Transesterification Processes Involving this compound

Catalyst Design for Efficient Transesterification

Transesterification, the process of exchanging the alkoxy group of an ester, is a fundamental reaction in organic synthesis. rsc.org For this compound, the design of an efficient catalyst is crucial for achieving high yields and selectivity. A variety of catalytic systems, including homogeneous and heterogeneous catalysts, have been developed for transesterification reactions. rsc.orgresearchgate.netmdpi.com

Homogeneous catalysts , such as sodium hydroxide, potassium hydroxide, and sulfuric acid, are commonly used but can be difficult to separate from the reaction mixture. mdpi.comnih.gov

Heterogeneous catalysts offer the advantage of easier recovery and reuse. rsc.orgmdpi.com Metal oxides, such as those of praseodymium, copper, and samarium, have shown catalytic activity for the transesterification of aryl esters. rsc.org Platinum dioxide has also been reported as an effective catalyst for the transesterification of methyl benzoates under mild conditions. rsc.org The catalytic activity of these materials often depends on their surface properties and the presence of acid or base sites.

Organocatalysts , particularly N-heterocyclic carbenes (NHCs), have emerged as powerful tools for transesterification. researchgate.net NHCs can mediate the acylation of alcohols with esters at room temperature with low catalyst loadings. researchgate.net The efficiency of NHC catalysts can be tuned by modifying their steric and electronic properties.

The choice of catalyst also depends on the specific alcohol and ester involved. For example, the transesterification of aryl bromides requires careful selection of the base to avoid competing reactions. mit.edu

| Catalyst Type | Examples | Advantages |

| Homogeneous | NaOH, KOH, H₂SO₄ mdpi.comnih.gov | Simple to use, fast reaction times. mdpi.com |

| Heterogeneous | PrO₂, CuO, Sm₂O₃, PtO₂ rsc.orgrsc.org | Easy to recover and reuse. rsc.orgmdpi.com |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) researchgate.net | High efficiency at low loadings, mild reaction conditions. researchgate.net |

Radical and Photochemical Reactivity of Fluorinated Benzoate Esters

Photoinduced Electron Transfer and Energy Transfer Processes

Fluorinated benzoate esters can participate in photoinduced electron transfer (PET) and energy transfer (EnT) processes. Upon absorption of light, the molecule is promoted to an excited state which can then interact with other molecules. acs.orgscispace.com

In PET, the excited ester can act as an electron acceptor or donor. The presence of electron-withdrawing groups, like the fluoro substituent, can enhance the electron-accepting ability of the benzoate moiety. scispace.com Studies on 9-anthracene methyl benzoate esters have shown that electron-withdrawing substituents on the benzoate ring enhance the rate of intramolecular electron transfer from the excited anthracene (B1667546) chromophore. scispace.com

Benzoyl groups can also act as photosensitizers, enabling the fluorination of unactivated C(sp³)–H bonds through an energy transfer mechanism with reagents like Selectfluor. rsc.orgresearchgate.net The efficiency of these reactions is influenced by the nature of the benzoate substituent. rsc.org For instance, a 4-fluorobenzoyl group has been shown to be a more effective photosensitizing auxiliary than an unsubstituted benzoyl group. rsc.org

| Photochemical Process | Description | Role of Fluoro Substituent |

| Photoinduced Electron Transfer (PET) | Transfer of an electron to or from the excited ester. acs.orgscispace.com | Enhances the electron-accepting ability of the benzoate ring. scispace.com |

| Energy Transfer (EnT) | Transfer of energy from the excited ester to another molecule. rsc.org | Can improve the efficiency of the photosensitizer. rsc.org |

Mechanistic Studies of Radical Intermediates

Radical intermediates can be generated from benzoate esters through various pathways, including photochemical and thermal methods. acs.orgsiu.edu One possible pathway involves the homolytic cleavage of the ester's C–O bond, which can lead to the formation of an aryl radical. acs.org

The oxidation of esters can proceed through the formation of a radical intermediate, which then reacts with oxygen. numberanalytics.com The presence of radical intermediates in reactions involving benzoate esters has been investigated using radical trapping experiments and computational studies. rsc.orgsiu.edu For example, in the photosensitized fluorination of C(sp³)–H bonds using benzoate esters and Selectfluor, a proposed mechanism involves the formation of a radical dication of the fluorinating agent which then abstracts a hydrogen atom from the substrate. rsc.org

The study of radical intermediates is crucial for understanding and controlling the outcomes of these reactions. The nature of the substituents on the benzoate ring can influence the stability and reactivity of these radical species.

| Method of Generation | Type of Radical Intermediate | Investigational Techniques |

| Photochemical/Thermal | Aryl radicals, radical dications. rsc.orgacs.org | Radical trapping experiments, computational studies. rsc.orgsiu.edu |

| Oxidation | Peroxyl radicals. numberanalytics.com | Not specified in the provided context. |

Selective Functionalization of the Naphthyl Moiety

Site-Selective Modifications of the Naphthalene Ring

The regioselectivity of functionalizing the naphthalene ring is a significant challenge due to the presence of multiple reactive sites. researchgate.net Traditionally, electrophilic aromatic substitution on naphthalenes can be difficult to control. researchgate.net However, modern synthetic methods, particularly those involving transition-metal-catalyzed C-H bond functionalization, have provided powerful tools for achieving site-selectivity. researchgate.netrsc.org These methods often employ directing groups to guide the reaction to a specific position on the ring. researchgate.net

For instance, ruthenium-catalyzed reactions have been developed for the C5-selective alkylation of 1-naphthoic acids, demonstrating the potential for remote C-H functionalization. researchgate.net Similarly, cobalt(III)-catalyzed C-H cascade alkenylation/intramolecular Friedel-Crafts alkylation has been used for the C7 site-selective synthesis of BINOL derivatives, highlighting the utility of directing groups in controlling regioselectivity. researchgate.net The choice of catalyst and directing group is critical in determining the position of functionalization. researchgate.net

Table 1: Examples of Site-Selective Functionalization on Naphthalene Systems

| Catalyst/Reagent | Directing Group | Position Functionalized | Type of Functionalization | Reference |

| Ruthenium catalyst | Phosphine | C5 | tert-alkylation | researchgate.net |

| Cobalt(III) catalyst | Pyrazole | C7 | Alkenylation/Friedel-Crafts Alkylation | researchgate.net |

| Rhodium catalyst | - | β-position | Alkenylation | researchgate.net |

| Iron(III) bromide | - | C4' | Bromination | researchgate.net |

| Iron(III) chloride | - | C5 | Chlorination | researchgate.net |

Modifications on the 2-Fluorobenzoate Ring

The 2-fluorobenzoate portion of the molecule also presents opportunities for targeted chemical modifications, particularly at the position adjacent to the fluorine atom.

Directed Functionalization Adjacent to the Fluorine Atom

The fluorine atom on the benzoate ring can influence the reactivity of adjacent positions. While the fluorine itself can act as a leaving group in nucleophilic substitution reactions, functionalization often focuses on the C-H bonds of the aromatic ring. evitachem.com The development of methods for the synthesis of functionalized aryl fluorides is an active area of research, with challenges including the basicity of fluoride (B91410) in nucleophilic fluorination reactions which can lead to side reactions. researchgate.net

Strategies for the functionalization of fluorinated aromatic compounds include transition metal-catalyzed C-H activation. rsc.org For example, iridium-catalyzed ortho C-H iodination of benzoic acids has been developed, with the potential for high selectivity. diva-portal.org This approach allows for the introduction of various functional groups at the position ortho to the carboxylic acid directing group.

Chemical Transformations of the Ester Linkage

The ester bond connecting the naphthyl and fluorobenzoate moieties is a key functional group that can be selectively cleaved and reformed, allowing for the exchange of the constituent alcohol and carboxylic acid components.

Controlled Cleavage and Re-Esterification Processes

The ester linkage in this compound can be hydrolyzed under either acidic or basic conditions, yielding 1-naphthol and 2-fluorobenzoic acid. evitachem.comlibretexts.org Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Table 2: Conditions for Ester Cleavage

| Reagent | Conditions | Products | Reference |

| Acid (e.g., H₂SO₄) and Water | Heat | 1-Naphthol, 2-Fluorobenzoic Acid | evitachem.comlibretexts.org |

| Base (e.g., NaOH) and Water | Heat | 1-Naphthol, Sodium 2-fluorobenzoate | evitachem.com |

| Phenyltrimethylsilane/Iodine | 100°C | 1-Naphthol, silylated 2-fluorobenzoic acid | pnas.org |

Following cleavage, re-esterification can be performed with different alcohols or carboxylic acids to generate novel ester derivatives. This process allows for the modular synthesis of a library of related compounds. Furthermore, methods for the conversion of esters to other functional groups, such as thioesters, have been developed, providing additional avenues for derivatization. rsc.org

Strategic Derivatization for Enhanced Analytical Methodologies

The derivatization of this compound can be strategically employed to improve its detection and analysis by various instrumental techniques. numberanalytics.com This is particularly relevant in fields like metabolomics and pharmaceutical analysis. mdpi.com

Derivatization can enhance properties such as volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for ultraviolet (UV) or fluorescence detection in high-performance liquid chromatography (HPLC). rsc.org For instance, the naphthyl group itself provides UV absorbance. nih.gov

The introduction of specific functional groups can also facilitate analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com Chiral derivatization, involving reaction with a chiral reagent, can be used to separate and analyze enantiomers. numberanalytics.com For example, reagents like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) are commonly used for this purpose. numberanalytics.com

Furthermore, the incorporation of isotopes, such as ¹⁸F, through derivatization is a key strategy in the development of radiotracers for positron emission tomography (PET). researchgate.netmdpi.com The synthesis of [¹⁸F]labeled aryl fluorides is a significant area of research, with methods being developed for late-stage fluorination. researchgate.net

Applications in Advanced Materials Science and Supramolecular Chemistry

Role as a Monomer or Building Block in Polymer Science

While not a conventional monomer for large-scale commodity plastics, 1-Naphthyl 2-fluorobenzoate (B1215865) possesses the necessary attributes to serve as a building block for specialty polymers. Its incorporation can impart specific, desirable properties to the final material. The synthesis of such polymers often occurs through step-growth polymerization mechanisms kinampark.com.

The structure of 1-Naphthyl 2-fluorobenzoate allows for its potential integration into advanced polymer architectures. The ester group can participate in polycondensation reactions, such as transesterification, to form polyester (B1180765) chains nih.gov. The naphthalene (B1677914) moiety, when incorporated into a polymer backbone, is known to enhance thermal stability, rigidity, and resistance to moisture due to its bulky and aromatic nature tandfonline.comresearchgate.net.

Polymers containing such rigid, aromatic groups are often sought for high-performance applications where thermal and mechanical robustness are critical. The introduction of this compound into a polymer chain could yield materials with a high glass transition temperature (Tg) and improved dimensional stability researchgate.net.

The synthesis of specialty polymers allows for the fine-tuning of material properties by carefully selecting monomers nih.gov. By incorporating this compound, several key properties of a polymer could be precisely modulated.

Thermal Stability : The rigid naphthalene core contributes significantly to the thermal resistance of a polymer. Poly(thioester)s containing naphthalene units, for example, exhibit high decomposition temperatures mdpi.com.

Optical Properties : The large, conjugated π-system of the naphthalene group can influence the refractive index of the polymer, a crucial parameter for optical applications.

Dielectric Properties : The polar carbon-fluorine bond introduces a dipole moment, which can alter the dielectric constant and loss tangent of the polymer. This is particularly relevant for materials used in electronic components and encapsulation researchgate.net.

Solubility and Processability : The introduction of a bulky, non-symmetrical group can disrupt chain packing, potentially improving the solubility of otherwise rigid polymers in organic solvents, thereby enhancing their processability tandfonline.com.

The table below summarizes the potential contributions of each structural component of this compound to the properties of a specialty polymer.

| Structural Component | Potential Influence on Polymer Properties |

| Naphthalene Group | Increases thermal stability, enhances mechanical rigidity, modifies refractive index, improves moisture resistance tandfonline.comresearchgate.net. |

| Ester Linkage | Provides a reactive site for polycondensation, influences chain flexibility and degradation profile nih.gov. |

| 2-Fluoro Substituent | Modifies dielectric properties, impacts solubility and inter-chain interactions, can enhance thermal stability. |

Incorporation into Functional Polymer Architectures

Development of Liquid Crystalline Materials

The molecular architecture of this compound is highly conducive to the formation of liquid crystalline phases (mesophases). Its rigid, elongated (calamitic) shape is a fundamental prerequisite for the molecular self-assembly that defines these states of matter scirp.org.

The ability of a molecule to form a stable liquid crystal phase depends on a delicate balance of molecular shape, rigidity, and intermolecular interactions. In compounds like this compound, the core structure, comprising the naphthalene and benzene (B151609) rings linked by an ester group, provides the necessary anisotropy and rigidity mdpi.comresearchgate.net.

The specific placement of substituents and the nature of the aromatic core are key tools in the design of liquid crystal materials with tailored properties.

Aromatic Cores (Naphthalene) : The use of a naphthalene core instead of a simple benzene ring increases the length-to-breadth ratio of the molecule and enhances π-π stacking interactions. This generally leads to an increase in the thermal stability of the mesophase and a higher clearing point (the temperature at which the material becomes an isotropic liquid) mdpi.com.

Lateral Fluorine Substitution : The introduction of a fluorine atom onto the side of the molecular core has several profound effects. nih.gov

Lowering Melting Points : The lateral fluorine atom increases the breadth of the molecule, which can disrupt the efficiency of crystal packing. This steric effect often leads to a significant reduction in the melting temperature, which is desirable for creating materials that are liquid crystalline over a broad, accessible temperature range sci-hub.st.

Modulating Mesophase Stability : The fluorine atom's polar nature introduces a lateral dipole moment. This can alter the intermolecular forces, either stabilizing or destabilizing the mesophase depending on its position and interaction with other dipoles in the molecule nih.gov.

Influencing Dielectric Anisotropy : The strong dipole of the C-F bond significantly impacts the dielectric properties of the material, which is a critical parameter for display applications nih.gov.

The combination of the rigid naphthyl-benzoate core with a lateral fluorine substituent in this compound represents a classic design strategy for creating potentially stable, nematic liquid crystals with modulated transition temperatures.

| Structural Feature | Influence on Liquid Crystal Properties |

| Naphthyl Core | Provides high molecular anisotropy; increases mesophase thermal stability and clearing point mdpi.com. |

| Benzoate (B1203000) Ester Linkage | Maintains core rigidity and linearity; contributes to molecular polarizability sci-hub.st. |

| Lateral Fluorine Atom | Disrupts crystal packing to lower melting point; introduces a lateral dipole affecting stability and dielectric properties sci-hub.stnih.gov. |

Structure-Property Relationships for Mesophase Induction and Stability

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

While the intact ester this compound is not a typical building block for MOFs, its chemical precursors—1-naphthol (B170400) and 2-fluorobenzoic acid—are highly relevant to the design and synthesis of these crystalline, porous materials. MOFs are constructed from metal ions or clusters (nodes) connected by organic molecules (linkers).

The synthesis of coordination polymers and MOFs often involves the use of organic ligands containing carboxylate groups that can coordinate effectively with metal centers. Research has demonstrated that 2-fluorobenzoic acid is an effective ligand or modulator in the synthesis of coordination polymers with various metals, including lanthanides and copper researchgate.nettandfonline.com. In some syntheses, 2-fluorobenzoic acid acts as a "modulator," influencing the formation of specific metal cluster nodes, which can result in frameworks with higher connectivity and porosity mdpi.com. For instance, its use in the synthesis of rare-earth MOFs can lead to the formation of fluorinated hexaclusters, creating robust frameworks analogous to the well-known UiO-66 structure mdpi.com.

Similarly, naphthalene-based ligands, such as naphthalene dicarboxylic acids, are widely used as linkers to create MOFs with large pores and specific functionalities acs.orgrsc.org. The large surface area of the naphthalene unit can enhance host-guest interactions within the framework. Furthermore, MOFs have been successfully used to catalyze reactions involving naphthol substrates, indicating a strong interaction between the naphthol moiety and the framework's active sites frontiersin.org. The use of ligands derived from 1-naphthol is also a viable strategy for constructing functional coordination networks researchgate.net.

Therefore, the constituent parts of this compound are established components in the toolkit for designing advanced coordination materials. 2-fluorobenzoic acid can serve as a primary linker or modulator, while the 1-naphthol moiety represents a functional group that can be incorporated into linkers to tune the steric and electronic properties of the resulting framework.

Ligand Design for Tailored MOF Topologies and Pore Environments

The rational design of Metal-Organic Frameworks (MOFs) with specific topologies and customized pore environments is a central goal in materials chemistry. The organic linkers and modulating agents used during synthesis are critical in dictating the final structure and properties of the MOF. While this compound itself may not be a primary linker, its constituent parts, particularly the 2-fluorobenzoate group, play a crucial role as modulators in MOF synthesis.

Research has shown that 2-fluorobenzoic acid is an effective modulator and directing agent for the in situ formation of highly-connected polynuclear clusters of rare-earth (RE) metals, which act as secondary building units (SBUs). wordpress.comrsc.orgresearchgate.net For instance, the combination of RE metal ions and 2-fluorobenzoic acid can facilitate the assembly of hexanuclear or nonanuclear RE clusters. wordpress.comresearchgate.net These clusters serve as highly-connected nodes, such as 12-connected or 18-connected SBUs, which can then be linked by organic ligands to form specific network topologies, like the ftw or gea nets. wordpress.comrsc.org

The use of co-modulators, including 2-fluorobenzoic acid, in the synthesis of yttrium(III) MOFs with naphthalene-2,6-dicarboxylate linkers has been shown to provide programmable access to multiple, distinct framework structures. frontiersin.org This coordination modulation strategy allows for precise control over the self-assembly process, overcoming the challenges often associated with the unpredictable coordination behavior of rare-earth ions. frontiersin.org

| Component/Moiety | Function in MOF Synthesis & Design |

|---|---|

| 2-Fluorobenzoate | Acts as a modulator or directing agent, promoting the formation of highly-connected polynuclear rare-earth clusters (SBUs). rsc.orgresearchgate.net This enables the targeting of complex topologies like ftw and gea. wordpress.comrsc.org |

| Naphthyl Group | Incorporated into primary organic linkers to increase size and aromatic surface area, tuning pore dimensions and functionality. rsc.org Can influence guest-host interactions within the pores. wpi.edu |

Influence of Fluorine on MOF Hydrophobicity and Guest Adsorption Selectivity

The introduction of fluorine atoms into the structure of MOFs, for instance by using fluorinated ligands or modulators like 2-fluorobenzoic acid, can profoundly alter the physicochemical properties of the resulting material. rsc.orgmdpi.com One of the most significant effects is the enhancement of hydrophobicity.

Fluorination is a widely recognized strategy for increasing the water-repellency of materials. researchgate.net In MOFs, this increased hydrophobicity can lead to improved stability against moisture, a critical factor for applications in humid environments. rsc.org Materials with water contact angles greater than 90° are considered hydrophobic. mdpi.commdpi.com The incorporation of fluorine into MOF structures, either on the linker or within the metal cluster, can increase this contact angle. mdpi.commdpi.com For example, a porous organic framework (POF) saw its water contact angle increase from 74° to a hydrophobic 98° after the introduction of fluorine. mdpi.com

Beyond stability, the presence of polar C-F bonds decorating the pores of a MOF can significantly influence its affinity for guest molecules, thereby affecting adsorption selectivity. rsc.org Fluorine functionalization can enhance interactions with specific molecules, such as carbon dioxide, leading to more efficient gas separation compared to non-fluorinated analogues. rsc.org For example, a fluorinated zirconium-based MOF, UiO-67-F₂, demonstrated a higher enthalpy of adsorption for sulfur hexafluoride (SF₆) and a remarkable uptake capacity for perfluorooctanoic acid (PFOA) from water compared to its non-fluorinated counterpart. rsc.org This highlights how fluorine can tune host-guest interactions, which is crucial for applications in gas storage, separation, and environmental remediation. mdpi.comrsc.org

| Property | Effect of Fluorine Incorporation |

|---|---|

| Hydrophobicity | Generally increases the material's hydrophobicity and water contact angle, leading to enhanced moisture stability. rsc.orgresearchgate.netmdpi.com |

| Guest Adsorption | Can increase affinity for specific molecules (e.g., CO₂, SF₆, PFOA) through modified host-guest interactions, improving separation efficiency. rsc.orgrsc.org |

| Adsorption Enthalpy | Can lead to a higher isosteric heat of adsorption for certain gases, indicating stronger interactions between the gas and the fluorinated framework. rsc.org |

| Chemical Stability | Increased hydrophobicity often correlates with better stability in aqueous environments. researchgate.net |

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the complex structures formed by the association of two or more chemical species held together by non-covalent intermolecular forces. wikipedia.org The functional groups present in this compound—the extended π-system of the naphthalene core, the ester linkage, and the C-F bond—are all capable of participating in the non-covalent interactions that drive self-assembly and molecular recognition. wikipedia.org

Investigation of Non-Covalent Interactions (e.g., C-F···π, π-π Stacking, Hydrogen Bonding)

The assembly of molecules in the solid state or in solution is governed by a subtle interplay of various non-covalent interactions. wikipedia.org The structure of this compound is conducive to several such interactions.

π-π Stacking: The planar, electron-rich naphthalene core is prone to π-π stacking interactions, which are a major driving force for the aggregation of aromatic molecules. wikipedia.orgacs.org These interactions can occur in different geometries, such as face-to-face (sandwich) or offset (displaced), and are critical in the formation of ordered assemblies. wikipedia.org

Hydrogen Bonding: While the ester itself lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are significant. researchgate.net The oxygen atoms of the carbonyl group can act as hydrogen bond acceptors, while the aromatic C-H groups and the C-F group can participate as weak donors and acceptors, respectively. The interplay between these weaker, directional interactions often dictates the final crystal packing. researchgate.net

C-F···π and other Fluorine Interactions: The electronegative fluorine atom introduces polarity and can engage in a range of specific non-covalent interactions. These include C-H···F contacts and arene-fluoroarene (C-F···π) interactions. rsc.orgresearchgate.net The nature of these interactions is complex; while sometimes considered weak and non-specific, they can be directional and play a crucial role in crystal engineering, especially when stronger interactions are absent. researchgate.netacs.org The participation of organic fluorine in supramolecular motifs is an expanding area of research due to its often unpredictable yet significant influence on the physicochemical properties of compounds. researchgate.net

| Interaction Type | Typical Energy (kcal/mol) | Structural Relevance |

|---|---|---|

| π-π Stacking | ~2-3 | Major driving force for aggregation of the naphthalene core. wikipedia.org |

| Hydrogen Bonding (C-H···O/F) | Variable, generally < 5 | Provides directionality in crystal packing. researchgate.net |

| C-F···π Interaction | ~1-2 | Contributes to the stability of supramolecular assemblies containing fluorinated rings. wikipedia.orgresearchgate.net |

| Van der Waals Forces | Variable | Ubiquitous interactions contributing to overall molecular packing and stability. wikipedia.org |

Self-Assembly of Molecular Architectures and Controlled Aggregation

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. sci-hub.se Molecules containing naphthalene diimide units, which are structurally related to the naphthyl group, are known to self-assemble via π-π interactions, forming aggregates like nanobelts or fractal-like structures depending on the solvent conditions. acs.org The planar nature of the naphthalene core is a key factor promoting this aggregation. acs.org

The aggregation behavior can be controlled by external factors, such as the solvent system. sci-hub.se Studies on naphthyl bis-urea derivatives show that the aggregation pattern and resulting morphology can be tuned by altering the solvent, demonstrating a method for controlling the formation of multi-dimensional molecular frameworks. sci-hub.se

Furthermore, the introduction of fluorine can lend stability to the resulting supramolecular assembly. chimia.ch The clustering of fluoroalkyl substituents has been observed in the aggregates of various fluorine-based materials and is suggested to enhance the stability of the final structure. chimia.ch The design of molecules and the choice of substrate or solvent can therefore be used to program the outcome of the self-assembly process, leading to either chiral or nonchiral supramolecular networks with desired properties. nih.gov

Molecular Recognition Phenomena in Designed Systems

Molecular recognition is the specific binding between a host molecule and a guest molecule, forming a stable host-guest complex. wikipedia.org This process is fundamental to many biological systems and is a cornerstone of supramolecular chemistry. wikipedia.orgnih.gov

The structural features of this compound make its moieties suitable participants in molecular recognition events. The hydrophobic naphthalene group can act as a guest, fitting into the cavities of macrocyclic hosts like cyclodextrins or pillararenes. wikipedia.orgfrontiersin.org For example, research on a water-soluble pillar mdpi.comarene demonstrated its ability to form stable host-guest complexes by including a naphthalene moiety within its hydrophobic cavity. frontiersin.org

Such host-guest systems can be designed to be stimuli-responsive. The binding and release of a guest can be controlled by external triggers like changes in pH or the presence of competitive guests. nih.govfrontiersin.org For instance, the complexation between a pillar mdpi.comarene host and a naphthalene-containing guest was shown to be reversible by altering the pH of the solution, demonstrating a potential mechanism for controlled molecular release. frontiersin.org This highlights the potential for designing smart materials where the recognition process can be switched on or off, with applications in areas like drug delivery and chemical sensing. nih.govescholarship.org

Future Research Directions and Emerging Paradigms for 1 Naphthyl 2 Fluorobenzoate

Exploration of Novel Reactivity and Catalytic Pathways

The reactivity of 1-Naphthyl 2-fluorobenzoate (B1215865) is largely dictated by its ester functionality and the electronic properties of its aromatic rings. Future research will likely focus on harnessing these features to develop novel synthetic methodologies.

The C–O bond of the ester group and the C–F bond on the benzoate (B1203000) ring are key targets for catalytic activation. Nickel-catalyzed reactions, which have shown promise in the activation of C–N bonds in amides, could be adapted for the selective cleavage and functionalization of the C–O bond in 1-Naphthyl 2-fluorobenzoate. nih.gov This could lead to ester transfer reactions where the ester group is swapped with other functional groups, a process that has been demonstrated with other aromatic esters using nickel catalysts. acs.org Furthermore, nickel catalysis has been effectively used for the exhaustive reduction of aryl esters to their corresponding tolyl derivatives, a transformation that could be applied to this compound. chemrxiv.org

The presence of the naphthyl group opens up possibilities for C–H bond functionalization. Rhodium(III)-catalyzed C–H bond naphthylation has been used to synthesize naphthalene-substituted aromatic esters from aryl imidates and oxabicyclic alkenes. researchgate.net Similar strategies could be explored to further functionalize the naphthyl ring of this compound.

The fluorine substituent on the benzoate ring also influences reactivity. The electron-withdrawing nature of fluorine makes the carboxylic group of the parent 2-fluorobenzoic acid more electrophilic, which can facilitate esterification reactions. rsc.org This property can be exploited in developing new catalytic systems for the synthesis of this compound and its derivatives. Zeolite-based catalysts, for instance, have been shown to be effective in the esterification of various carboxylic acids and could be applied here. mdpi.com

| Catalytic Approach | Potential Application for this compound |

| Nickel Catalysis | Selective C–O bond cleavage, ester transfer reactions, reduction to tolyl derivatives. nih.govacs.orgchemrxiv.org |

| Rhodium Catalysis | C–H functionalization of the naphthyl ring. researchgate.net |

| Zeolite Catalysis | Efficient synthesis of this compound and its derivatives. mdpi.com |

Integration with Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structure, dynamics, and interactions of this compound will be crucial for its future applications. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying fluorinated compounds. It can be used to monitor the synthesis and reactions of this compound, as has been demonstrated for the biodegradation of fluorobenzoates. oup.comnih.gov ¹H and ¹³C NMR would provide detailed information about the aromatic protons and carbons, as well as the ester group. vulcanchem.com

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive method for the detection and quantification of fluorobenzoate compounds in various matrices. nih.gov This would be invaluable for studying the environmental fate or biological interactions of this compound. Isotope dilution gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the ultra-trace analysis of fluorobenzoic acids. researchgate.net

The photophysical properties of this compound, arising from the naphthalene (B1677914) chromophore, can be investigated using fluorescence and UV-Vis spectroscopy. The introduction of a nitro group to similar aromatic systems has been shown to create acid-responsive fluorescent compounds. acs.org Similar modifications to this compound could lead to the development of novel sensors.

| Spectroscopic Technique | Information Gained for this compound |

| ¹⁹F NMR | Monitoring of reactions, purity assessment. oup.comnih.gov |

| ¹H and ¹³C NMR | Structural elucidation of the molecule. vulcanchem.com |

| LC-MS/MS | Ultrasensitive detection and quantification. nih.gov |

| GC-MS | Trace analysis in complex samples. researchgate.net |

| Fluorescence Spectroscopy | Investigation of photophysical properties and potential for sensing applications. acs.org |

Predictive Computational Design for Tailored Material Properties

Computational modeling is becoming an indispensable tool for predicting the properties of new materials and guiding their synthesis. For this compound, computational studies can provide insights into its conformational landscape, electronic structure, and intermolecular interactions.

Density Functional Theory (DFT) calculations can be used to study the mechanism and thermodynamics of reactions involving aromatic esters, such as Ni-catalyzed amidation. mdpi.com Similar computational approaches could predict the feasibility of various catalytic transformations of this compound. Ab initio molecular orbital calculations have been used to investigate the second-harmonic generation (SHG) activity of aromatic esters, suggesting that they could be a new class of high-performance SHG materials. researchgate.net

Molecular dynamics (MD) simulations can be employed to understand the packing and phase behavior of aromatic esters in the solid state. acs.org This would be particularly relevant for designing crystalline materials with specific optical or electronic properties. Quantum-chemical calculations can also be used to determine thermodynamic properties such as the enthalpy of formation, which is crucial for assessing their potential as, for example, liquid organic hydrogen carriers. mdpi.com

By systematically modifying the structure of this compound in silico—for instance, by changing the position of the fluorine atom or introducing other substituents—researchers can predict how these changes will affect its properties and then prioritize the most promising candidates for synthesis.

Development of Responsive Materials and Systems

The unique combination of the rigid, photoactive naphthyl group and the polar, reactive fluorobenzoate moiety makes this compound a promising building block for responsive or "smart" materials.

Naphthyl-containing compounds have been used to create responsive supramolecular polymers. For example, a naphthyl-extended azocalix acs.orgarene has been shown to exhibit high-affinity 1:2 recognition and can be used as a cleavable noncovalent connector in constructing responsive materials. researchgate.net Naphthalene diimides have also been incorporated into stimuli-responsive liquid materials with tunable photoluminescent properties. researchgate.net By incorporating this compound into polymer backbones or as a pendant group, it may be possible to create materials that respond to light, heat, or chemical stimuli.

The development of low-molecular-weight gelators (LMWGs) is another exciting area. Amide-based LMWGs are known to form stimuli-responsive gels. mdpi.com The ester group in this compound could potentially be converted to an amide to explore its gelation properties. The responsiveness of such gels to external stimuli like ions could be tuned by the specific structure of the molecule.

Interdisciplinary Research in Nanoscience and Beyond

The properties of this compound make it a candidate for integration into nanoscience and other interdisciplinary fields. Aromatic esters, in general, are of interest for various applications, from flavors and fragrances to pharmaceuticals. researchgate.net

In nanoscience, aromatic molecules are used in drug delivery systems. nih.gov Nano-encapsulation of this compound could enhance its solubility and stability for potential biomedical applications. Furthermore, aromatic esters can be produced by engineered bacteria, opening up sustainable routes for their synthesis. bioengineer.org

The combination of the naphthyl group's fluorescence and the potential for the fluorobenzoate moiety to interact with biological targets suggests that this compound could be explored as a fluorescent probe. N-Acetyl-DL-phenylalanine β-naphthyl ester, for instance, is a chromogenic substrate used to assay enzyme activity. medchemexpress.com With appropriate design, derivatives of this compound could be developed for similar applications in diagnostics or imaging.

The application of nanotechnology in conjunction with medicinal and aromatic plants is a growing field. nih.gov The unique properties of fluorinated compounds could add another dimension to this research, with this compound serving as a model compound for exploring the biological activity of fluorinated aromatic esters.

Q & A

Q. Which statistical methods are robust for interpreting non-linear dose-response relationships in toxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.